molecular formula C17H17N3O B6431486 2-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide CAS No. 477516-43-1

2-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide

Cat. No. B6431486
CAS RN: 477516-43-1
M. Wt: 279.34 g/mol
InChI Key: ASTJUEFNAUFINV-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been found to have antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .


Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be carried out in neutral, weak basic organic solvents at elevated temperatures . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines typically involves an imidazole ring fused with a pyridine moiety . The position of nitrogen atoms in the structure can vary, leading to different groups of imidazo[1,2-a]pyridines .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary depending on their specific structure. For example, 7-Methyl-2-phenylimidazo[1,2-a]pyridine is a white solid with a melting point of 162–164 °C .

Scientific Research Applications

COX-2 Inhibitors

This compound has been used in the design and synthesis of new selective COX-2 inhibitors . COX-2 inhibitors are a type of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme, reducing inflammation, pain, and fever caused by prostaglandins .

Antinociceptive Activity

The compound has shown significant antinociceptive activity, which refers to its ability to reduce sensitivity to painful stimuli . This makes it a potential candidate for the development of new pain relief medications .

Light-Sensitive Dyes

Imidazo[1,2-a]pyridine derivatives, which include this compound, have been used as light-sensitive dyes . These dyes have applications in various fields, including photography and printing .

Data Storage

The compound’s light-sensitive properties also make it useful in optical media for data storage . This includes applications in CDs, DVDs, and Blu-ray discs .

Pesticides and Fungicides

Imidazo[1,2-a]pyridine derivatives have been used in the development of pesticides and fungicides . These substances help protect crops and plants from harmful pests and fungi .

Fluorescent Probes

These derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . This has applications in environmental monitoring and biomedical research .

Antiviral and Antibacterial Properties

Imidazopyridines, including this compound, have shown promising antiviral and antibacterial activities . This makes them potential candidates for the development of new antiviral and antibacterial drugs .

Anticancer Properties

Imidazopyridines have also demonstrated anticancer properties . They have been described as cyclin-dependent kinase (CDK) inhibitors, which can block the progression of the cell cycle and potentially stop the growth of cancer cells .

Future Directions

Future research in this area could focus on developing more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of the biological activity of these compounds could lead to the development of new therapeutic agents.

properties

IUPAC Name

2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12(2)17(21)19-16-15(13-8-4-3-5-9-13)18-14-10-6-7-11-20(14)16/h3-12H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTJUEFNAUFINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}propanamide

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